12'-Apo-beta-carotenal

Description

Definition and Structural Derivation of Apocarotenoids

Apocarotenoids are formed through the oxidative cleavage of carotenoids. This process can be either enzymatic, catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs), or non-enzymatic, occurring through exposure to reactive oxygen species. mdpi.comencyclopedia.pub The resulting molecules are typically smaller than their parent carotenoids and possess at least one carbonyl group.

Oxidative Cleavage of Carotenoids to Apocarotenoids

The formation of apocarotenoids from carotenoids is a fundamental process in the metabolism of these pigments. frontiersin.org In plants, this cleavage is a well-regulated enzymatic process that gives rise to a variety of signaling molecules and hormones. nih.gov For instance, the well-known plant hormone abscisic acid is an apocarotenoid. frontiersin.org Non-enzymatic cleavage can also occur, particularly under conditions of oxidative stress. frontiersin.org The specific double bond that is cleaved determines the structure and identity of the resulting apocarotenoid. researchgate.net

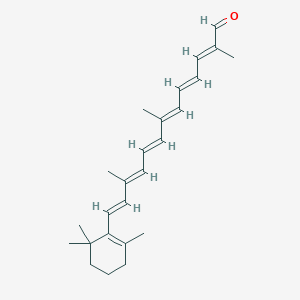

The compound 12'-Apo-beta-carotenal is a C25 terpenoid that results from the oxidative cleavage of the β,β-carotene skeleton at the 12'-position. nih.govebi.ac.uk

Nomenclature and Structural Classification

The nomenclature of apocarotenoids is based on the parent carotenoid from which they are derived. The prefix "apo" indicates that the compound is a derivative, and a numerical locator specifies the position of cleavage. For example, this compound indicates a cleavage at the 12' position of the beta-carotene (B85742) backbone. researchgate.net

Apocarotenoids can be classified based on their chemical structures, such as whether they are volatile, semi-volatile, or non-volatile. researchgate.net They can also be categorized by the number of carbon atoms they contain. researchgate.net

Table 1: Examples of Apocarotenoids Derived from β-Carotene

| Cleavage Position | Resulting Apocarotenal (B190595) |

| 7',8' | β-apo-8'-carotenal |

| 9',10' | β-apo-10'-carotenal |

| 11',12' | β-apo-12'-carotenal |

| 13',14' | β-apo-14'-carotenal |

| 15,15' | β-apo-15'-carotenal (retinal) |

This table illustrates the systematic naming of β-apocarotenals based on the cleavage site of the parent β-carotene molecule. researchgate.net

Occurrence and Distribution of Apocarotenoids in Biological Systems

Apocarotenoids are widespread in nature, found in a variety of organisms where they perform essential functions. frontiersin.org

Presence in Plants and Microorganisms

Plants and microorganisms are the primary synthesizers of carotenoids and, consequently, apocarotenoids. nih.gov In plants, these compounds contribute to the color and aroma of flowers and fruits, act as signaling molecules in response to environmental stress, and serve as precursors to important hormones. frontiersin.orgmdpi.com For example, β-cyclocitral, an apocarotenoid derived from β-carotene, is involved in regulating root growth. frontiersin.orgnih.gov Apocarotenoids are also found in various microorganisms, including bacteria and fungi, where they play roles in processes like photoprotection. mdpi.comnih.gov

This compound has been identified in plants such as papaya, pineapple, and mangoes.

Detection in Animal Tissues (non-human)

While animals cannot synthesize carotenoids de novo, they obtain them from their diet. nih.gov Apocarotenoids are then formed in animal tissues through the enzymatic or non-enzymatic cleavage of these dietary carotenoids. nih.govnih.gov Research has detected the presence of various apocarotenoids in the tissues of different animal species. researchgate.net For instance, early studies showed that β-apocarotenals could support growth in vitamin A-deficient animals like quails, rats, and chickens, suggesting their conversion to retinoids. nih.gov

General Biological Relevance of Apocarotenoids

The biological significance of apocarotenoids is vast and varied. In plants, they are crucial for growth, development, and interaction with the environment. frontiersin.org They function as hormones, signaling molecules, and pigments. frontiersin.orgnih.gov For example, strigolactones, a class of apocarotenoid hormones, regulate plant architecture and symbiotic interactions with fungi. frontiersin.orgnih.gov

In animals, the most well-known biological role of apocarotenoids is as precursors to vitamin A (retinoids), which are essential for vision, immune function, and cellular communication. biosynth.comresearchgate.net Beyond their role as vitamin A precursors, emerging research indicates that non-retinoid apocarotenoids also possess biological activities and can influence cellular functions. nih.govnih.gov

Roles as Phytohormones and Signaling Molecules in Plants

Apocarotenoids are integral to plant communication and regulation, acting as both phytohormones and signaling molecules. mdpi.comrepec.org Phytohormones are chemical messengers that regulate plant growth and development, and several key apocarotenoids fall into this category. nih.govfrontiersin.org

Perhaps the most well-known apocarotenoid phytohormones are abscisic acid (ABA) and strigolactones (SLs). nih.govfrontiersin.org ABA is a crucial regulator of a plant's response to abiotic stress, such as drought, and is involved in developmental processes like seed dormancy. nih.gov Strigolactones, on the other hand, are primary regulators of plant architecture, including shoot branching and root development. nih.gov

Beyond these well-established hormones, many other apocarotenoids function as signaling molecules, mediating cellular responses to various stimuli. mdpi.comrepec.org For instance, β-cyclocitral, derived from the oxidation of β-carotene, is a key signaling molecule in the response to high light stress. nih.govfrontiersin.org It acts as a retrograde signal, communicating information from the chloroplasts to the nucleus to regulate gene expression and promote acclimation to changing light conditions. frontiersin.org

The signaling pathways induced by these molecules are complex and can involve crosstalk with other hormone pathways, such as those for jasmonic acid and salicylic (B10762653) acid, contributing to a comprehensive stress response. mdpi.com While specific receptors have been identified for ABA and SLs, the receptors for many other signaling apocarotenoids remain unknown, highlighting a key area for future research. mdpi.comrepec.org

Contribution to Plant Physiological Processes

The roles of apocarotenoids as phytohormones and signaling molecules directly translate into significant contributions to a wide range of plant physiological processes. encyclopedia.pubfrontiersin.org Their influence extends from fundamental developmental events to intricate interactions with the surrounding environment. frontiersin.org

Key Physiological Contributions of Apocarotenoids:

| Physiological Process | Apocarotenoid(s) Involved | Specific Contribution |

| Growth and Development | Strigolactones, Anchiorene, Zaxinone | Regulation of shoot branching, root architecture, and overall plant growth. nih.govfrontiersin.org |

| Stress Response | Abscisic Acid, β-cyclocitral | Mediation of responses to abiotic stresses like drought and high light, and biotic stresses from pathogens. nih.govfrontiersin.org |

| Seed Dormancy and Germination | Abscisic Acid | Control over the timing of seed germination to ensure favorable conditions. nih.gov |

| Photosynthesis | Carotenoids (precursors) | Protection of the photosynthetic apparatus from photo-oxidative damage. frontiersin.org |

| Symbiotic Interactions | Strigolactones | Stimulation of arbuscular mycorrhizal symbiosis. mdpi.com |

Research has shown that the application of certain apocarotenoids can enhance plant resilience. For example, the application of β-cyclocitral has been observed to stimulate primary root growth and promote cell division in the root meristems of plants like Arabidopsis, tomato, and rice. nih.gov This effect was even noted under salt stress conditions, suggesting a potential role for apocarotenoids in improving crop tolerance to challenging environments. nih.govanr.fr

Furthermore, apocarotenoids contribute to the sensory characteristics of plants. They are responsible for the distinctive aromas and colors of many flowers and fruits, which play a vital role in attracting pollinators and seed dispersers. encyclopedia.pubfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethylcyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h7-9,11-14,16-17,19H,10,15,18H2,1-6H3/b8-7+,13-9+,17-16+,20-11+,21-14+,22-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOMHXDSCUCFR-PHPDKTIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167661 | |

| Record name | 12'-Apo-beta,psi-carotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-05-7 | |

| Record name | β-apo-12′-Carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12'-Apo-beta,psi-carotenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12'-Apo-beta,psi-carotenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7,11-trimethyl-13-(2,6,6-trimethylcyclohex-1-en-1-yl)tridecahexaen-2,4,6,8,10,12-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

12 Apo Beta Carotenal: Specific Characteristics and Occurrence

Derivation from Beta-Carotene (B85742)

12'-Apo-beta-carotenal (C₂₅H₃₄O) is a naturally occurring carotenoid derivative that originates from the oxidative degradation of β,β-carotene. ebi.ac.uknih.gov This process, known as eccentric cleavage, involves the enzymatic or chemical splitting of the β-carotene molecule at the 12'-position of its polyene chain. nih.gov This contrasts with the central cleavage of β-carotene, which yields two molecules of retinal (a form of vitamin A). nih.gov The eccentric cleavage that forms this compound results in a C25 terpenoid compound, which is shorter than the parent C40 β-carotene molecule. ebi.ac.uknih.gov This structural modification, specifically the termination in an aldehyde group at the 12' position, gives rise to its distinct properties and biological roles. The formation of apocarotenoids like this compound is catalyzed in plants by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov

Natural Occurrence and Detection

This compound has been identified in various biological systems, including specific animal tissues and a range of plant-based food sources. nih.gov Its presence is often in small but significant quantities relative to its precursor, β-carotene. nih.gov

Research has confirmed the presence of this compound in animal tissues. nih.gov Using HPLC-mass spectrometry techniques, scientists have detected this compound, along with 10'-Apo-beta-carotenal, in the serum and liver of mice. nih.gov The detection of these compounds in vivo may suggest either their absorption from dietary sources or their formation within the body through the eccentric cleavage of β-carotene. nih.gov

The oxidative cleavage of carotenoids in plants leads to the production of various apocarotenoids, including this compound. nih.gov It has been identified in several types of fruits. For instance, studies have reported its presence in fruits such as papaya, pineapple, and mangoes. More detailed quantitative analyses have detected this compound in orange-fleshed melons, like cantaloupe and orange-fleshed honeydew. nih.govresearchgate.net In these melons, the total amount of long-chain β-apocarotenals, including the 12'-apo form, was found to be approximately 1.5% of the total β-carotene content. nih.govnih.gov

Table 1: Selected Food Sources of this compound

| Food Source | Reference |

| Papaya | |

| Pineapple | |

| Mangoes | |

| Orange-fleshed melons (e.g., Cantaloupe) | nih.govnih.gov |

Structural Relationship to Other Apocarotenals

Apocarotenals are a class of compounds that differ primarily in the length of their polyene chain, which is determined by the specific double bond in the parent carotenoid that undergoes cleavage. vulcanchem.com This variation in chain length leads to differences in their physical, chemical, and biological properties.

10'-Apo-beta-carotenal (C₂₇H₃₆O) is another common eccentric cleavage product of β-carotene. nih.gov Structurally, it is very similar to this compound but possesses a longer carbon backbone (27 carbons versus 25). This difference in length, resulting from cleavage at the 10'-position, affects their properties. For instance, 10'-Apo-beta-carotenal has been identified as a major product of the β-carotene oxygenase 2 (BCO2) enzyme and has been studied as a potential serum biomarker. nih.gov Both 10'- and this compound have been detected simultaneously in mouse liver and serum, as well as in orange-fleshed melons. nih.gov

4'-Apo-beta-carotenal (C₃₅H₄₆O) is a significantly longer apocarotenoid, resulting from oxidative cleavage at the 4'-position of the β-carotene skeleton. vulcanchem.comsmolecule.com Its extended polyene chain (35 carbons) makes it structurally distinct from the much shorter this compound (25 carbons). vulcanchem.com This substantial difference in chain length influences their respective physical properties and how they interact with biological systems. vulcanchem.com While both are part of the same family of β-carotene degradation products, their functional roles can differ due to these structural variations. vulcanchem.comsmolecule.com

Table 2: Structural Comparison of Selected Apocarotenals

| Compound | Molecular Formula | Carbon Chain Length | Cleavage Position |

| This compound | C₂₅H₃₄O | 25 | 12' |

| 10'-Apo-beta-carotenal | C₂₇H₃₆O | 27 | 10' |

| 4'-Apo-beta-carotenal | C₃₅H₄₆O | 35 | 4' |

| Beta-Carotene (Parent) | C₄₀H₅₆ | 40 | N/A |

Biological Roles and Mechanisms in Non Human Systems

Precursor and Intermediate Functions

12'-Apo-beta-carotenal serves as a crucial precursor and intermediate in various biological pathways in non-human organisms.

As a member of the apocarotenoid family, this compound is recognized as a precursor to vitamin A. biosynth.comcymitquimica.com The conversion of carotenoids and their derivatives into vitamin A is a vital process for many animals. nih.gov In non-human systems such as rats and chickens, apocarotenals can be metabolized to retinal, a key form of vitamin A. nih.gov Specifically, this compound has a vitamin A activity of 72% on a molar basis in curative-growth assays. The enzymatic cleavage of apocarotenals is a critical step in the biosynthesis of retinoids. mdpi.com Studies have shown that the oxidation of apocarotenals, including this compound, is markedly activated by the presence of NAD+ or NADP+ in the particulate fractions of liver homogenates from rats and chickens. nih.gov

In the plant kingdom, this compound and its derivatives act as precursors to important signaling molecules. A notable example is its role in the biosynthesis of anchorene, a carotenoid-derived regulatory metabolite required for anchor root formation in the model plant Arabidopsis thaliana. nih.govbiorxiv.org

The formation of anchorene involves the cleavage of specific double bonds in the carotenoid backbone. nih.gov Research indicates that all-trans-apo-12'-carotenoids can serve as immediate precursors to anchorene. nih.gov Specifically, feeding experiments with Arabidopsis seedlings have shown that all-trans-3-OH-β-apo-12′-carotenal, a hydroxylated form of this compound, is a specific precursor to anchorene. nih.gov Seedlings treated with this compound exhibited significantly higher levels of anchorene and developed more anchor roots. nih.gov This suggests that this compound is a key intermediate in the pathway leading to this vital plant signaling molecule.

Cellular Metabolism and Biotransformation

The metabolism of this compound has been investigated in various non-human models, revealing its uptake, conversion, and the resulting metabolites.

While direct studies on the intestinal uptake and metabolism of this compound in Caco-2 cells, a human colon adenocarcinoma cell line widely used as a model for the intestinal barrier, are limited, research on other similar apocarotenals provides valuable insights. nih.govnih.gov Studies on β-apo-8'-carotenal and β-apo-10'-carotenal in Caco-2 cells demonstrate rapid uptake followed by extensive metabolism. nih.govnih.gov These findings suggest that dietary apocarotenals are likely not absorbed intact but are instead converted into other metabolites within the intestinal cells. nih.govnih.gov This general metabolic behavior of apocarotenals in the Caco-2 cell model indicates that this compound would likely undergo similar intestinal biotransformation.

Table 1: Uptake and Metabolism of Apocarotenals in Caco-2 Cells

| Apocarotenal (B190595) | Observation in Caco-2 Cells | Key Metabolites Identified | Reference |

|---|---|---|---|

| β-apo-8'-carotenal | Rapid uptake and extensive conversion. | β-apo-8'-carotenoic acid, 5,6-epoxy-β-apo-8'-carotenol. | nih.gov |

| β-apo-10'-carotenal | Rapid uptake and conversion into major and minor metabolites. | 5,6-epoxy-apo-10'-carotenol, dihydro-β-apo-10'-carotenol. | nih.gov |

The in vivo metabolic fate of this compound has been observed in mice. When wild-type and BCO1 knockout mice were fed a diet containing β-carotene, which naturally contains various β-apocarotenals, β-apo-12'-carotenal was detected in their serum and livers. nih.gov Interestingly, the levels of hepatic β-apo-12'-carotenal were significantly higher in the BCO1 knockout mice, suggesting that the BCO1 enzyme plays a role in its further metabolism. nih.govnih.gov

Further studies in rats have shown that the intestine can isolate considerable amounts of 8'-, 10'-, and this compound after being fed beta-carotene (B85742). nih.gov This indicates that eccentric cleavage of beta-carotene occurs in vivo, leading to the formation of this compound.

A primary metabolite of this compound is 12'-apo-beta-carotenoic acid. researchgate.net This conversion from the aldehyde to the carboxylic acid is a common metabolic step for apocarotenals. mdpi.com In rats given 8'-apo-beta-carotenal, significant amounts of 8'-, 10'-, and 12'-apo-beta-carotenoic acids were isolated from the intestine, demonstrating the in vivo formation of these acidic metabolites. nih.gov

The metabolite 12'-apo-beta-carotenoic acid itself has been shown to possess biological activity. For instance, it has been observed to inhibit the proliferation of HL-60 cells, a human leukemia cell line. nih.gov This suggests that the metabolites of this compound may have their own distinct physiological effects.

Table 2: Investigated Biological Activity of 12'-Apo-beta-carotenoic Acid

| Biological System | Observed Effect | Reference |

|---|---|---|

| HL-60 (Human Leukemia Cells) | Inhibition of cell proliferation. | nih.gov |

Molecular Mechanisms and Interactions

This compound, a C25 apocarotenoid, serves as a substrate for various enzymes, most notably β-carotene oxygenase 2 (BCO2). BCO2 is a key enzyme involved in the eccentric cleavage of carotenoids and their derivatives. nih.govnih.gov In mammals, BCO2 is localized in the mitochondria and asymmetrically cleaves β-carotene at the 9',10' double bond to produce β-apo-10'-carotenal and β-ionone. nih.gov

Research has demonstrated that BCO2 can also process apocarotenoids of varying chain lengths. For instance, mouse BCO2 has been shown to cleave 3-hydroxy-β-apo-12'-carotenal. nih.gov This indicates that the enzyme's substrate tunnel is capable of accommodating different apocarotenoid structures. The interaction between BCO2 and its substrates is thought to involve a bipartite substrate-binding cavity that can distinguish between carotenoids and apocarotenoids, with specific amino acid residues playing crucial roles in substrate positioning and stabilization. nih.gov

Furthermore, studies with purified chicken BCO1 have shown its capability to cleave β-apo-8'-carotenal, suggesting that various enzymes can act on these apocarotenoid substrates. nih.gov The metabolism of β-apocarotenals in intestinal cells is extensive, suggesting they are likely not absorbed directly from the diet in significant amounts but are rather products of in vivo metabolism. nih.gov

| Enzyme | Substrate(s) | Product(s) | Organism/System | Key Findings |

|---|---|---|---|---|

| β-carotene oxygenase 2 (BCO2) | β-carotene, 3-hydroxy-β-apo-12'-carotenal | β-apo-10'-carotenal, β-ionone, 3-hydroxy-β-ionone | Mouse | BCO2 has a substrate-binding cavity that accommodates various apocarotenoids. nih.gov |

| β-carotene 15,15'-oxygenase (BCO1) | β-apo-8'-carotenal | Retinal | Chicken | BCO1 can cleave apocarotenals in addition to its primary substrate, β-carotene. nih.gov |

| Apocarotenoid oxygenase (ACO) | 3-hydroxy-β-apo-12'-carotenal | 3-hydroxy-retinal | Synechocystis (bacterium) | ACO can process hydroxylated apocarotenoids. nih.gov |

Apocarotenoids, the enzymatic cleavage products of carotenoids, are a diverse group of signaling molecules that regulate various aspects of plant life. nih.gov They can modulate gene expression and signaling pathways, influencing growth, development, and stress responses. nih.govmdpi.com While some apocarotenoids like abscisic acid (ABA) and strigolactones (SLs) are well-established phytohormones with identified receptors, many others, including various β-carotene-derived apocarotenoids, have profound effects on gene regulation without their specific receptors being known. mdpi.com

In plants, apocarotenoids are involved in feedback regulation of the carotenoid biosynthesis pathway itself. For example, an accumulation of β-carotene and its derived apocarotenoids can lead to a feedback mechanism that downregulates the expression of key carotenogenic genes like PHYTOENE (B131915) SYNTHASE (PSY). nih.gov This suggests the existence of specific apocarotenoid signaling molecules that help maintain carotenoid homeostasis. nih.gov

Furthermore, apocarotenoids can influence signaling pathways related to stress responses. For instance, β-cyclocitral, another β-carotene derivative, acts as a retrograde signaling molecule that regulates the expression of genes responsive to oxidative stress, thereby helping plants acclimate to high-light conditions. frontiersin.orgnih.gov The signaling networks of some apocarotenoids can also interact with other hormone pathways, such as those of jasmonic acid and salicylic (B10762653) acid, to enhance stress tolerance. mdpi.com

Metabolites of apocarotenals have demonstrated significant biological activity in various experimental models. For example, certain β-apocarotenoids have been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells. nih.govgoogle.com The inhibitory effect on cell growth can be dose-dependent. nih.gov

The mechanisms underlying these effects are complex and may involve the modulation of cell cycle progression and the induction of apoptosis. nih.gov Studies on HL-60 cells have shown that β-carotene and its metabolites can alter the expression of key cell cycle regulatory proteins, such as decreasing cyclin A and Bcl-2 expression while increasing p21 and p27 expression. nih.gov These changes can lead to cell cycle arrest and programmed cell death.

It is important to note that the bioactivity of apocarotenal metabolites can be influenced by the cellular context. For instance, the effects of these compounds on cell proliferation may be more pronounced in undifferentiated cancer cells compared to their differentiated counterparts. nih.gov

| Apocarotenoid/Metabolite | Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| β-Apocarotenoids | HL-60 (Human promyelocytic leukemia) | Inhibition of cell proliferation. nih.govgoogle.com | Modulation of cell cycle progression, induction of apoptosis. nih.gov |

| β-Carotene | HL-60 (Human promyelocytic leukemia) | Dose-dependent modification of cell cycle and induction of apoptosis. nih.gov | Decreased cyclin A and Bcl-2 expression; increased p21 and p27 expression. nih.gov |

Functional Roles in Plants

Apocarotenoids, derived from the oxidative cleavage of carotenoids, act as crucial signaling molecules that regulate various aspects of plant growth and development. nih.govfrontiersin.org These compounds, including phytohormones like abscisic acid (ABA) and strigolactones (SLs), are involved in processes ranging from seed dormancy and germination to plant architecture. nih.govfrontiersin.org

For instance, SLs, which are derived from β-carotene, play a significant role in modulating plant architecture by influencing processes such as internode growth, leaf senescence, and root development. nih.govfrontiersin.org Other, less characterized apocarotenoids also contribute to plant development. Zaxinone, for example, is a signaling molecule that regulates plant growth and development. frontiersin.org Anchorene, a carotenoid-derived dialdehyde (B1249045), has also been identified as having a biological function in plant development. frontiersin.org

Furthermore, some apocarotenoids can act as growth regulators. For example, β-cyclocitral has been shown to be a conserved root growth regulator in various plant species, promoting root stem cell divisions to enhance root growth and branching. nih.govresearchgate.net

Apocarotenoids are integral to the plant's response to various environmental stresses. nih.govmdpi.com They function as signaling molecules that help plants perceive and adapt to adverse conditions. mdpi.com The formation of apocarotenoids can be triggered by reactive oxygen species (ROS), which are often produced during stress, indicating a direct link between stress and apocarotenoid signaling. nih.govfrontiersin.org

Abscisic acid (ABA), a well-known apocarotenoid hormone, is a key regulator of the plant's response to abiotic stresses such as drought and high salinity. nih.govfrontiersin.org It is involved in processes like stomatal closure to reduce water loss. nih.gov

Beyond the established hormones, other apocarotenoids also play significant roles in stress responses. β-cyclocitral, for example, mediates the cellular response to singlet oxygen stress, a type of oxidative stress that can occur under high light conditions. nih.govfrontiersin.org The signaling pathways induced by such apocarotenoids can enhance the plant's tolerance to various stresses, including drought. mdpi.com The accumulation of certain apocarotenoids, such as beta-ionone, has been observed in plants under salt stress, suggesting their role as protective compounds. researchgate.net

Methodologies for Research and Analysis

Synthesis Methods

The production of 12'-Apo-beta-carotenal can be achieved through several routes, including enzymatic action, chemical synthesis, and microbial fermentation. Each method offers distinct advantages and is chosen based on the desired yield, purity, and application.

Enzymatic synthesis provides a highly specific method for producing apocarotenoids. This process primarily involves Carotenoid Cleavage Dioxygenases (CCDs), a family of enzymes that catalyze the oxidative cleavage of carotenoids.

The enzymatic production of β-apocarotenals from the eccentric cleavage of β-carotene has been a subject of study for decades. nih.gov Early research provided indirect evidence of the formation of these eccentric cleavage products in vivo. nih.gov In vitro studies using purified enzymes from various animal sources have shown that while the primary cleavage of β-carotene is central, producing retinal, eccentric cleavage also occurs. nih.gov

Specifically, the enzyme β-carotene 15,15'-oxygenase (BCO1) can cleave β-apo-8'-carotenal. nih.gov Another key enzyme, BCO2, is known to catalyze eccentric cleavage at the 9,10 double bond of β-carotene to yield β-apo-10′-carotenal. nih.gov While direct enzymatic synthesis of this compound is less commonly the primary focus in literature, studies on various β-apocarotenoids demonstrate the principle. For instance, enzyme preparations from rabbit intestinal mucosa have been shown to metabolize various β-apocarotenols, suggesting a complex metabolic pathway involving multiple enzymatic steps. nih.gov The enzyme AtCCD4 from Arabidopsis thaliana has been shown to cleave its own product, β-apo-10'-carotenal, and shows activity on β-apo-12'-carotenal, though it may be limited. oup.com

Chemical synthesis offers a robust and scalable alternative to enzymatic methods for producing this compound. These methods can involve the direct oxidation of a precursor like β-carotene or a more controlled, multi-step organic synthesis pathway.

One common approach is the autoxidation of β-carotene. nih.gov When β-carotene is exposed to radical-initiated autoxidation conditions, a variety of carbonyl products are formed, including a homologous series of β-apocarotenals such as β-apo-10'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal. nih.gov

More precise multi-step synthetic routes have also been developed. Academic routes have focused on creating functionalized derivatives for specific research purposes. A patented continuous preparation process utilizes a tubular reactor to synthesize β-apo-12'-carotenal with high efficiency. google.com This process uses dodecenal and a C15 phosphine (B1218219) salt as raw materials in a Wittig-type reaction. google.com The use of a tubular reactor minimizes back-mixing, which reduces the formation of side products like β-carotene and leads to a reaction yield of over 95%. google.com The process involves preparing separate solutions of the reactants and an alkali auxiliary agent (like alkali metal carbonate) with an additive such as sodium pyrophosphate, which are then continuously fed into the reactor. google.com

Microbial fermentation is an increasingly promising strategy for the sustainable production of apocarotenoids. researchgate.netnih.gov This approach utilizes genetically engineered microorganisms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, as "cell factories" to produce target compounds from simple carbon sources. researchgate.netnih.gov While the extraction of these compounds from natural sources can be expensive and chemical synthesis can have environmental drawbacks, microbial production offers a cost-effective and attractive alternative. researchgate.net

The core of this methodology involves metabolic engineering, where microbes are equipped with new metabolic pathways to produce desired compounds. researchgate.net For apocarotenoid production, this typically involves introducing genes for carotenoid synthesis (if the host does not naturally produce them) and the specific Carotenoid Cleavage Dioxygenase (CCD) enzyme that cleaves the carotenoid precursor into the desired apocarotenoid. oup.com

For example, a strain of S. cerevisiae was engineered to produce the C13 apocarotenoid β-ionone by expressing both the genes for β-carotene synthesis and the CCD1 enzyme. oup.com This same principle can be applied to produce other apocarotenoids. The process begins with optimizing the microbial pathways for the overproduction of a precursor like β-carotene. researchgate.netacademicjournals.org Subsequently, the introduction of a suitable CCD enzyme capable of cleaving the precursor at the correct position would yield the target apocarotenoid. The entire process occurs within a fermenter, and the product is later extracted and purified. academicjournals.org This method holds significant potential for the industrial-scale production of compounds like this compound. researchgate.net

Analytical Techniques for Identification and Quantification

Accurate identification and quantification are critical for research and quality control. Chromatographic methods are the gold standard for analyzing complex mixtures containing this compound.

Chromatographic techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. For apocarotenoids, which are often present in complex biological or reaction matrices, this separation is essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical tool for the identification and quantification of this compound and related compounds. The technique offers high resolution, sensitivity, and reproducibility.

The analysis typically employs a reverse-phase HPLC setup, where the stationary phase is nonpolar and the mobile phase is polar. C18 columns (also known as ODS, or octadecylsilane) are very common for this purpose. nih.govasianpubs.org The separation is based on the hydrophobicity of the different carotenoids and apocarotenoids.

In various studies, HPLC has been used to separate products from both chemical and enzymatic reactions. For example, the products of β-carotene autoxidation, including β-apo-12'-carotenal, were successfully separated using reverse-phase HPLC, allowing for their characterization. nih.gov Similarly, HPLC is essential for monitoring the progress of enzymatic assays, separating the substrate (e.g., β-carotene) from the resulting apocarotenoid products. oup.comnih.gov

The mobile phase composition is critical and is often run in a gradient mode, where the solvent composition changes over time to achieve optimal separation of a wide range of compounds. Common solvents include acetonitrile, water, methanol, and ethyl acetate (B1210297), often with additives like butylated hydroxytoluene (BHT) to prevent oxidation of the analytes. asianpubs.org Detection is typically performed using a UV/Vis or a photodiode array (PDA) detector, which measures the absorbance of the compounds at specific wavelengths. nih.govasianpubs.org this compound, like other carotenoids, has a characteristic UV/Vis absorption spectrum due to its conjugated polyene chain, which allows for its specific detection and quantification. oup.com

Table 1: Examples of HPLC Conditions for Apocarotenoid Analysis

| Parameter | Method 1 (Reference asianpubs.org) | Method 2 (Reference fao.org) | Method 3 (Reference nih.gov) |

|---|---|---|---|

| Stationary Phase (Column) | Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) | Supelco C18 (250 mm × 4.6 mm, 5 µm) or equivalent | Reverse-phase HPLC column |

| Mobile Phase | Gradient: A: CH3CN:H2O (90:10, v/v) with 0.1% BHT & 0.1% TEA; B: Ethyl acetate (100%) | Isocratic: Acetonitrile, 2-propanol, 0.2% aqueous ammonium (B1175870) acetate, N-ethyldiisopropylamine, BHT | Not specified |

| Detection | Photodiode Array (PDA) | UV/Vis or Photodiode Array (PDA) at 463 nm | On-line diode array detector |

| Analyte Example(s) | Lutein, β-carotene, zeaxanthin | β-apo-8'-carotenal, β-apo-12'-carotenal, β-carotene | β-apo-10'-carotenal, β-apo-12'-carotenal, retinal |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Mass Spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. pageplace.de High-resolution mass spectrometry provides the accurate mass necessary for unambiguous identification. The compound has a molecular formula of C₂₅H₃₄O. nih.govcymitquimica.com Tandem mass spectrometry (MS/MS) is further used to study the fragmentation patterns, which provides detailed structural information about the polyene chain and the functional groups. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are suitable for analyzing carotenoids and their derivatives. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₃₄O | nih.govcymitquimica.com |

| Molecular Weight | 350.5 g/mol | nih.gov |

| Exact Mass | 350.260965704 Da | nih.gov |

The extended system of conjugated double bonds in the polyene chain of this compound gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. pageplace.de This property is fundamental to its detection and quantification. The position of the absorption maxima (λmax) is sensitive to the solvent environment, showing a red-shift (bathochromic shift) in more polarizable solvents. scispace.comnih.gov Femtosecond transient absorption spectroscopy has been used to study its excited-state dynamics, revealing the influence of solvent polarity on its intramolecular charge transfer (ICT) state. scispace.comnih.govresearchgate.net

| Solvent | Absorption Maximum (λmax) | Observation | Reference |

|---|---|---|---|

| n-Hexane | ~435 nm | Steady-state absorption spectrum. | researchgate.net |

| Methanol | 590 nm | Transient absorption spectrum dominated by a new band assigned to an ICT-like transition. | researchgate.net |

| Supercritical CO₂ | - | The S₀ → S₂ transition band position correlates well with solvent polarizability. | nih.gov |

| Supercritical N₂O | - | Decay time constants and density dependence are similar to those in supercritical CO₂. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for the complete structural elucidation of this compound. pageplace.de It provides detailed information about the carbon skeleton and the connectivity of atoms, and it is particularly useful for distinguishing between different geometric isomers (cis/trans). pageplace.de For instance, NMR has been instrumental in the characterization of synthesized para-phenolic apo-12'-carotenals, confirming their structures after multi-step synthesis. acs.org

In Vitro Experimental Models

To investigate the biological activities and metabolic fate of this compound, researchers utilize various in vitro cell culture models. These models provide a controlled environment to study cellular uptake, metabolism, and the molecular mechanisms underlying its effects.

Studies have shown that β-apocarotenoids can be taken up by intestinal cells and may influence cellular processes like proliferation and differentiation. For example, the Caco-2 cell line, a model for the human intestinal epithelium, has been used to demonstrate the rapid uptake and subsequent metabolism of apocarotenoids. nih.govnih.govresearchgate.net Other research has focused on its potential anti-cancer properties. The human leukemia cell lines HL-60 and U937 have been employed to show that derivatives of this compound can inhibit cell proliferation and induce differentiation. nih.govnih.govresearchgate.net

| Cell Line | Experimental Focus | Key Findings | Reference |

|---|---|---|---|

| Caco-2 (Human colorectal adenocarcinoma) | Uptake and metabolism | Demonstrated rapid uptake and extensive metabolism of apocarotenoids. | nih.govnih.govresearchgate.net |

| HL-60 (Human promyelocytic leukemia) | Inhibition of proliferation | β-apo-12′-carotenoic acid, a derivative, was shown to inhibit the proliferation of HL-60 cells. | nih.govnih.gov |

| U937 (Human histiocytic lymphoma) | Induction of differentiation | β-carotene cleavage products, such as β-apo-14′-carotenoic acid, stimulated differentiation of U937 cells. | nih.govresearchgate.net |

In Vivo Experimental Models (Non-human)

Non-human in vivo models are indispensable for studying the metabolism and physiological effects of this compound in a whole-organism context, providing insights that cannot be obtained from in vitro studies alone.

The use of genetically modified organisms, particularly knockout mice, has been pivotal in dissecting the in vivo roles of specific enzymes in carotenoid metabolism. Mice lacking the gene for β-carotene-oxygenase-2 (Bco2-/-) have been instrumental in understanding the function of this enzyme.

Studies have shown that Bco2-/- mice, when fed a diet containing β-carotene, accumulate β-apo-10'-carotenol, primarily in its esterified form, and β-apo-10'-carotenoic acid in the liver, which is not observed in wild-type or Bco1-/- mice. mdpi.com This indicates that BCO2 is the enzyme responsible for the in vivo production of this specific apocarotenoid. mdpi.com While direct studies on the accumulation of this compound in Bco2-/- mice are not extensively detailed, the detection of β-apo-12'-carotenal in the serum and liver of both wild-type and Bcmo1-deficient mice fed a β-carotene-rich diet suggests that eccentric cleavage of β-carotene to form this apocarotenal (B190595) occurs in vivo. nih.gov

Isotope labeling and feeding experiments provide a direct method to trace the metabolic fate of compounds within a living organism. By using isotopically labeled precursors, researchers can follow their conversion into various metabolites.

In plant biology, feeding experiments with 13C-labeled 9-cis-β-apo-10'-carotenal in rice seedlings have provided direct in planta evidence that this apocarotenal is a precursor to strigolactones, a class of plant hormones. researchgate.net This methodology involves supplying the labeled compound to the organism and then using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the isotope into downstream metabolites. researchgate.net

While specific isotope labeling studies with this compound in animals are not widely reported, the principle has been applied to its parent compound, β-carotene. For example, a human study using 13C-labeled β-carotene showed that while β-apo-10'-carotenal and β-apo-12'-carotenal were detected in the plasma of some subjects, their levels were very low, suggesting limited absorption or rapid metabolism. mdpi.com

Research Directions and Future Perspectives

Elucidation of Novel Apocarotenoid Regulatory Molecules

Apocarotenoids, including 12'-Apo-beta-carotenal, are recognized as signaling molecules that can influence plant development and stress responses. mdpi.com While some, like abscisic acid and strigolactones, have well-defined roles as hormones with identified receptors, many other apocarotenoids, including this compound, have profound effects on gene regulation and physiology whose specific mechanisms are not fully understood. mdpi.com Research indicates that this compound can modulate nuclear receptor signaling, particularly affecting retinoid receptors such as the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This interaction can influence the expression of genes involved in cellular processes like proliferation and differentiation. Future studies will likely focus on identifying specific receptors and downstream signaling components that mediate the regulatory effects of this compound, potentially uncovering novel regulatory networks.

Advanced Understanding of Biosynthesis and Regulatory Mechanisms

The biosynthesis of this compound occurs through the oxidative cleavage of β-carotene. This process is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov In plants, the levels of carotenoids and their apocarotenoid derivatives are tightly regulated, depending on the rates of synthesis and degradation. nih.gov While carotenoid biosynthesis pathways are well-characterized, the specifics of their degradation into apocarotenoids is an area of active investigation. nih.gov

The production of apocarotenoids can be influenced by developmental stages, tissue type, and environmental stimuli. nih.gov For instance, the expression of genes encoding CCDs can be regulated at the transcriptional level. nih.gov Future research will aim to further dissect the intricate regulatory mechanisms that control the activity and specificity of CCDs, leading to a more complete understanding of how the production of this compound is controlled in different biological contexts.

Table 1: Key Enzymes in Apocarotenoid Biosynthesis

| Enzyme Family | Function | Substrate Example | Product Example |

| Carotenoid Cleavage Dioxygenases (CCDs) | Catalyze the oxidative cleavage of carotenoids to produce apocarotenoids. nih.gov | β-carotene | This compound |

| β-carotene 15,15′-oxygenase (BCO1) | Primarily cleaves β-carotene at the central double bond to produce retinal. nih.gov | β-carotene | Retinal |

| β-carotene 9′,10′-oxygenase (BCO2) | Catalyzes the eccentric cleavage of β-carotene at the 9',10' bond. nih.gov | β-carotene | β-apo-10′-carotenal |

Development of Metabolic Engineering Strategies in Plants

The potential to enhance the nutritional value and stress resilience of crops has driven interest in the metabolic engineering of carotenoid and apocarotenoid pathways. cabidigitallibrary.org By manipulating the expression of key genes in the carotenoid biosynthesis and cleavage pathways, it is possible to increase the accumulation of desired compounds like this compound. tandfonline.com

Successful examples of metabolic engineering include the development of 'Golden Rice', which is engineered to produce β-carotene, and tomatoes with enhanced levels of various carotenoids. cabidigitallibrary.org Similar strategies could be applied to increase the production of specific apocarotenoids. For instance, overexpressing the gene for phytoene (B131915) synthase, a key enzyme in the carotenoid pathway, has been shown to increase β-carotene accumulation and, consequently, the levels of its apocarotenoid derivatives. nih.gov Future strategies may involve the use of advanced techniques like CRISPR-based genome editing to precisely control the expression of genes involved in this compound production, leading to crops with enhanced nutritional and functional properties. nih.gov

Table 2: Examples of Metabolic Engineering in Plants for Carotenoid/Apocarotenoid Production

| Crop | Genetic Modification | Outcome | Reference |

| Rice | Introduction of genes for phytoene synthase and carotene desaturase. | Increased β-carotene content in the endosperm. | cabidigitallibrary.org |

| Tomato | Overexpression of a bacterial phytoene synthase gene. | Significant increase in total carotenoid content. | tandfonline.com |

| Tomato | Antisense downregulation of a carotenoid cleavage dioxygenase. | Reduced production of certain apocarotenoid volatiles. | tandfonline.com |

| Saffron | Elicitation with salicylic (B10762653) acid in cell cultures. | Enhanced production of the apocarotenoid crocin. mdpi.com | mdpi.com |

Investigation of Interactions with Lipid-Binding Proteins and Chaperones

The biological activity of apocarotenoids is likely influenced by their interactions with other molecules within the cell, including lipid-binding proteins and chaperones. nih.gov These proteins may be involved in the transport, stability, and delivery of apocarotenoids to their target sites. nih.govresearchgate.net Understanding these interactions is crucial for a complete picture of apocarotenoid function. For example, retinoid-binding proteins are known to play a critical role in the transport and function of retinoids, which are themselves apocarotenoids. mdpi.com It is plausible that similar proteins exist for other apocarotenoids like this compound. Research in this area is still in its early stages, but it holds the promise of revealing new layers of regulation in apocarotenoid signaling pathways.

Comprehensive Analysis of Physiological and Transcriptional Responses to Apocarotenoids

Apocarotenoids can trigger significant changes in gene expression, leading to a wide range of physiological responses. nih.govnih.gov For example, the application of the apocarotenoid β-ionone to Arabidopsis plants has been shown to reprogram the expression of thousands of genes involved in stress tolerance, hormone metabolism, and defense against pathogens. nih.gov Similarly, β-carotene-derived apocarotenoids can induce signaling pathways that enhance tolerance to environmental stresses like high light and drought. mdpi.com

Transcriptome analysis of plants engineered to accumulate high levels of β-carotene and its apocarotenoid derivatives has revealed feedback regulation on carotenogenic gene transcripts and the induction of detoxification pathways. nih.gov This suggests that cells have sophisticated mechanisms to sense and respond to changes in apocarotenoid levels. A comprehensive analysis of the physiological and transcriptional responses to this compound will be essential to fully understand its biological role.

Exploration of Undiscovered Mechanisms of Biological Action

While research has uncovered several biological activities of this compound, it is likely that many of its functions remain to be discovered. nih.gov The diverse chemical structures of apocarotenoids suggest a wide range of potential biological activities. nih.gov Early studies in the mid-20th century indicated that some β-apocarotenoids could support growth in vitamin A-deficient animals, though at the time it was unclear if this was due to their conversion to retinoids or an intrinsic activity. nih.gov

More recent research has shown that apocarotenoids can act as antagonists of nuclear receptors and modulate various signaling pathways, but the full extent of these interactions is not yet known. nih.gov The electrophilic nature of many apocarotenoids suggests they could react with various cellular components, including transcription factors, potentially influencing a broad array of cellular processes. researchgate.net Future research will undoubtedly focus on exploring these undiscovered mechanisms, which could reveal novel therapeutic or agricultural applications for this compound and other apocarotenoids.

Q & A

Q. What are the key physicochemical properties of 12'-Apo-beta-carotenal relevant to experimental design?

The compound has a molecular formula of C30H40O (MW: 416.64 g/mol) and exhibits a strong S0→S2 electronic transition, with absorption maxima sensitive to solvent polarizability and polarity. Its carbonyl functional group contributes to intramolecular charge transfer (ICT) states, influencing excited-state dynamics. These properties necessitate careful solvent selection and spectroscopic calibration in experimental setups .

Q. What analytical techniques are commonly employed to characterize this compound in solution-phase studies?

High-performance liquid chromatography (HPLC) is critical for purity assessment (>95% recommended), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. Transient absorption spectroscopy (390–780 nm range) is essential for probing excited-state kinetics, such as S1/ICT decay rates. Detailed protocols for reproducibility must adhere to journal guidelines, including full experimental parameters and solvent specifications .

Advanced Research Questions

Q. How do solvent polarizability and polarity parameters influence the S0→S2 transition energy in this compound?

The solvent shift correlation function, δf = (ε−1)/(ε+2) − (n²−1)/(n²+2), quantifies polarity effects. In supercritical CO2 and N2O, polarizability dominates, causing redshifted absorption bands proportional to solvent density. However, in polar solvents like CF3H, polarity-driven stabilization of the ICT state results in non-monotonic shifts, requiring multivariate analysis to disentangle contributions. Pressure-dependent steady-state spectra (85–300 bar) are recommended for isolating these effects .

Q. What methodological considerations are critical when reconciling contradictory decay kinetics observed in different solvent systems?

Monoexponential decay in nonpolar solvents (e.g., scCO2, τ ≈ 190 ps) contrasts with biexponential kinetics in polar scCF3H due to time-dependent solvation or conformational relaxation. To resolve discrepancies:

- Use viscosity-controlled anisotropy decay experiments to isolate rotational diffusion effects.

- Apply global fitting algorithms to transient absorption datasets, incorporating wavelength-dependent weighting.

- Validate models against rotational constants (e.g., free rotor time ≈ 4.6 ps in scCO2) derived from quantum mechanical calculations .

Q. How can researchers optimize experimental design to account for solvent clustering effects in supercritical fluid studies?

Clustering in high-density solvents (e.g., scCF3H) saturates solvent shifts at lower densities. To mitigate:

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s photophysical behavior?

The PICO framework (Population: excited states; Intervention: solvent polarity; Comparison: nonpolar vs. polar solvents; Outcome: decay kinetics) ensures alignment with experimental variables. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) validate questions, such as investigating ICT state stabilization mechanisms in biorelevant solvents .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible S1/ICT decay rates reported across studies?

Discrepancies often arise from uncontrolled solvent purity or temperature fluctuations. Best practices include:

- Reporting solvent water content (<50 ppm) and batch-specific certifications.

- Calibrating femtosecond laser systems with reference dyes (e.g., rhodamine B).

- Sharing raw transient absorption datasets in supplementary materials to enable cross-validation .

Q. What strategies ensure ethical and rigorous data collection in collaborative studies on carotenoid derivatives?

- Predefine roles using a Research Team Table (Principal Investigator, Co-Investigators) to assign accountability for data integrity.

- Document sampling strategies (e.g., random vs. stratified) and attrition rates in human cell-based assays.

- Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines for transparent method disclosure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.